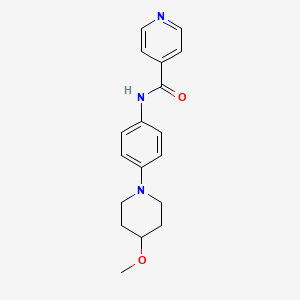

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide, also known as MPPI, is a chemical compound that belongs to the class of isonicotinamides. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPPI has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Wissenschaftliche Forschungsanwendungen

Imaging Agents for Alzheimer's Disease

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide derivatives have been explored as potential PET (Positron Emission Tomography) imaging agents for the diagnosis of Alzheimer's disease. These compounds have been synthesized with high radiochemical yield and purity, showing promise for in vivo imaging of GSK-3 (Glycogen Synthase Kinase-3), an enzyme associated with Alzheimer's pathology (Gao, Wang, & Zheng, 2017).

Antimicrobial Agents

New series of derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown good antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential as antimicrobial agents (Ramachandran, 2017).

Analgesic and Anti-inflammatory Agents

Research has also extended into the analgesic and anti-inflammatory potential of derivatives of this compound. In vivo models have shown that certain derivatives exhibit significant analgesic activity, suggesting their use as new classes of analgesic and anti-inflammatory agents (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Xanthine Oxidase Inhibitors

Derivatives have been synthesized and evaluated as xanthine oxidase inhibitors, which are important for treating hyperuricemia and gout. Structural optimization based on drug design strategies has led to compounds with potent inhibitory effects on xanthine oxidase, showing significant improvements in potency and providing insights for further drug development (Zhang, Zhang, Tu, Wu, Zhang, & Meng, 2019).

Corrosion Inhibitors

In the field of materials science, certain isonicotinamide derivatives, including this compound, have been explored as corrosion inhibitors for metals in acidic media. Studies have shown that these compounds effectively inhibit corrosion, offering potential applications in industrial processes to extend the lifespan of metal components (Yadav, Sinha, Sarkar, Bahadur, & Ebenso, 2015).

Wirkmechanismus

Target of Action

The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target in the treatment of various cancers.

Biochemical Pathways

The inhibition of Chk1 affects several biochemical pathways. Most notably, it disrupts the cell cycle control and DNA damage response pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these pathways for survival and proliferation .

Result of Action

The inhibition of Chk1 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.

Eigenschaften

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-12-21(13-9-17)16-4-2-15(3-5-16)20-18(22)14-6-10-19-11-7-14/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZADDNRRYBHFIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2777913.png)

![Methyl 4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B2777915.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2777917.png)

![2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2777921.png)

![2-[2-(3-Hydroxybenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2777926.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)

![5-((5-methyl-2-phenyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2777934.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2777935.png)